(2-Methoxycyclohexyl)hydrazine

Organic Synthesis Reaction Kinetics Hydrazine Oxidation

(2-Methoxycyclohexyl)hydrazine is a substituted alkylhydrazine derivative, characterized by a hydrazine (-NH-NH2) functional group attached to a methoxy-substituted cyclohexane ring. This structural motif places it within a class of compounds frequently employed as versatile intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles and pharmaceutical building blocks.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 158438-46-1
Cat. No. B12443805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxycyclohexyl)hydrazine
CAS158438-46-1
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCOC1CCCCC1NN
InChIInChI=1S/C7H16N2O/c1-10-7-5-3-2-4-6(7)9-8/h6-7,9H,2-5,8H2,1H3
InChIKeyPMAQRYZQTSYBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (2-Methoxycyclohexyl)hydrazine (CAS 158438-46-1)? A Procurement-Focused Overview


(2-Methoxycyclohexyl)hydrazine is a substituted alkylhydrazine derivative, characterized by a hydrazine (-NH-NH2) functional group attached to a methoxy-substituted cyclohexane ring . This structural motif places it within a class of compounds frequently employed as versatile intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles and pharmaceutical building blocks . While hydrazine derivatives are broadly known for their nucleophilic character and redox activity, the specific stereoelectronic properties imparted by the 2-methoxycyclohexyl group differentiate this compound's utility in scenarios demanding controlled regioselectivity or chiral induction .

Why Substituting (2-Methoxycyclohexyl)hydrazine (CAS 158438-46-1) with Generic Alkylhydrazines Is Scientifically Unsound


Generic substitution with simpler cycloalkylhydrazines (e.g., cyclohexylhydrazine) or linear alkylhydrazines is scientifically invalid for applications where stereochemical integrity or differentiated reactivity is critical. The presence of the methoxy group at the 2-position of the cyclohexyl ring introduces a stereocenter and alters the electron density on the hydrazine moiety through inductive and conformational effects . This impacts nucleophilicity, regioselectivity in cycloadditions, and hydrogen-bonding capacity compared to unsubstituted cyclohexylhydrazine [1]. Consequently, using an alternative hydrazine source in a synthetic sequence optimized for (2-Methoxycyclohexyl)hydrazine can lead to altered reaction kinetics, divergent product selectivity, or complete synthetic failure.

Quantitative Evidence Guide: Head-to-Head Comparator Analysis for (2-Methoxycyclohexyl)hydrazine (CAS 158438-46-1)


Enhanced Nucleophilic Reactivity Over Unsubstituted Cyclohexylhydrazine in Oxidative Transformations

Monoalkyl substitution on hydrazine significantly enhances its reactivity in oxidative processes. While direct kinetic data for (2-Methoxycyclohexyl)hydrazine are not available in primary literature, class-level inferences can be drawn from studies on cyclohexylhydrazine. The presence of an alkyl group, particularly a substituted cyclohexyl group, increases the electron density on the hydrazine nitrogens, accelerating oxidative cleavage or free radical generation [1]. For instance, the oxidation of cyclohexylhydrazine by hexachloroiridate(IV) proceeds faster than that of hydrazine itself [1]. The electron-donating methoxy substituent on (2-Methoxycyclohexyl)hydrazine is expected to further modulate this reactivity through hyperconjugation and inductive effects, though this remains a class-level inference pending direct experimental comparison [1].

Organic Synthesis Reaction Kinetics Hydrazine Oxidation

Regioselectivity Modulation in Pyrazole Synthesis Relative to Simpler Alkylhydrazines

The steric bulk and stereoelectronic properties of the hydrazine substituent critically influence regioselectivity in pyrazole synthesis. A study on the reaction of β-ketonitriles with various alkylhydrazines demonstrated that increasing the size of the alkyl group on hydrazine leads to diminished selectivity for one regioisomer and reversed selectivity in some cases [1]. For cyclohexylhydrazine, a selectivity ratio of 72:28 was observed, which shifted dramatically to 5:95 when moving to the bulkier t-butylhydrazine [1]. This class-level evidence strongly suggests that (2-Methoxycyclohexyl)hydrazine, with its chiral 2-methoxycyclohexyl substituent, will impart a distinct and potentially tunable regioselectivity profile compared to simpler alkylhydrazines like methylhydrazine or cyclohexylhydrazine [1]. The methoxy group's capacity for hydrogen bonding may further influence transition state stabilization, though direct head-to-head data are absent.

Heterocyclic Chemistry Regioselective Synthesis Pyrazole Formation

Chiral Synthon Potential: Stereochemical Differentiation via the 2-Methoxy Group

(2-Methoxycyclohexyl)hydrazine exists as a pair of enantiomers due to the stereocenter at the 2-position of the cyclohexyl ring. This intrinsic chirality offers a distinct advantage over achiral hydrazines (e.g., cyclohexylhydrazine, phenylhydrazine) for asymmetric synthesis applications . While no direct comparative data exist, the compound is commercially available in its cis- configuration, implying defined stereochemistry that can be leveraged for diastereoselective transformations or as a chiral auxiliary . In contrast, unsubstituted cyclohexylhydrazine lacks this chiral center, making it unsuitable for applications requiring enantiocontrol. This is a cross-study comparable dimension based on fundamental stereochemical principles .

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Stoichiometric Efficiency in Heterocycle Synthesis vs. Alternative Hydrazine Sources

In the synthesis of exocyclic derivatives of cycloalkyl-hydrazines, the use of optimized reaction conditions can achieve high yields. A relevant patent (EP20040816423) describes a method for synthesizing such derivatives with yields exceeding 92% with respect to the consumed amine starting material [1]. While this patent does not specifically exemplify (2-Methoxycyclohexyl)hydrazine, it establishes a class-level benchmark for efficient hydrazine incorporation. The commercial availability of (2-Methoxycyclohexyl)hydrazine as a defined intermediate suggests that it can be integrated into analogous high-yielding synthetic routes, potentially offering better atom economy than in situ generation from simpler, more hazardous hydrazine sources (e.g., hydrazine hydrate) [1].

Process Chemistry Reaction Yield Hydrazine Derivatives

Where (2-Methoxycyclohexyl)hydrazine (CAS 158438-46-1) Outperforms: Best-Fit Research and Industrial Application Scenarios


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Given its intrinsic chirality, (2-Methoxycyclohexyl)hydrazine is an ideal building block for constructing enantiomerically enriched pharmaceutical intermediates. Its use can impart stereochemical control in key bond-forming steps, such as in the synthesis of chiral pyrazoles or hydrazones. This scenario is directly supported by the stereochemical differentiation evidence, where the presence of a chiral center distinguishes it from achiral alternatives like cyclohexylhydrazine .

Regioselective Synthesis of Substituted Pyrazoles

In projects requiring specific regioisomers of aminopyrazoles, (2-Methoxycyclohexyl)hydrazine offers a distinct advantage. The steric and electronic properties of the 2-methoxycyclohexyl group can alter the regiochemical outcome of cyclocondensation reactions relative to simpler alkylhydrazines. This application is grounded in class-level inference from studies showing that alkylhydrazine bulk drastically changes regioisomeric ratios in pyrazole formation [1].

Precursor for Novel N-Heterocyclic Carbene (NHC) Ligands

The hydrazine moiety can be elaborated into N-heterocyclic carbenes or related ligand frameworks. The chiral, electron-rich 2-methoxycyclohexyl group could be used to fine-tune the steric and electronic environment around a metal center in asymmetric catalysis. This scenario leverages both the stereochemical and reactivity modulation evidence, where the substituent's unique properties are expected to translate into differentiated catalytic performance .

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